N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
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Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H18Cl2N4O3S3 and its molecular weight is 541.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific targets could vary depending on the context of use.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the context of use.
Biochemical Pathways
Given the diverse biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and the context of use.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that the compound could have good bioavailability, but the specific properties would need to be determined experimentally.
Result of Action
Benzothiazole derivatives have been associated with various biological effects, including antimicrobial activity and cytotoxic effects against cancer cells . The specific effects would depend on the target and the context of use.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFRWXWESBTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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